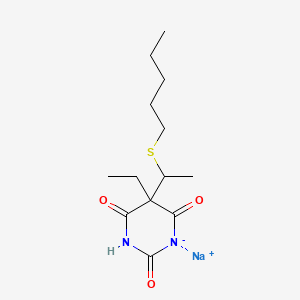
Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)-: is a complex organic compound that features a guanidine core substituted with tert-butyl, naphthyl, and thiazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. The process begins with the preparation of the guanidine core, followed by the introduction of the tert-butyl, naphthyl, and thiazolyl groups through various substitution reactions. Common reagents used in these reactions include tert-butyl chloride, naphthylamine, and thiazole derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme interactions, protein folding, and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of biological reactions and pathways.
Medicine: In medicine, Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or protein interactions is beneficial.
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target, but generally involves the formation of stable complexes that alter the function of the target molecules.
Comparaison Avec Des Composés Similaires
- Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-pyridyl)-
- Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-imidazolyl)-
- Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-benzothiazolyl)-
Comparison: Compared to these similar compounds, Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- exhibits unique reactivity and selectivity due to the presence of the thiazolyl group. This group imparts distinct electronic and steric properties, influencing the compound’s behavior in chemical reactions and its interactions with biological targets. The presence of the tert-butyl and naphthyl groups further enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
72041-73-7 |
|---|---|
Formule moléculaire |
C18H20N4S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-tert-butyl-1-naphthalen-1-yl-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C18H20N4S/c1-18(2,3)22-16(21-17-19-11-12-23-17)20-15-10-6-8-13-7-4-5-9-14(13)15/h4-12H,1-3H3,(H2,19,20,21,22) |
Clé InChI |
PYXBUEFKZODFJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=C(NC1=CC=CC2=CC=CC=C21)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


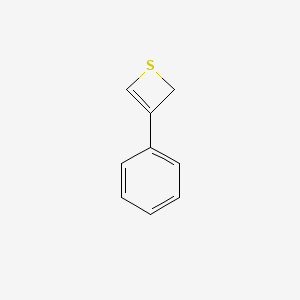
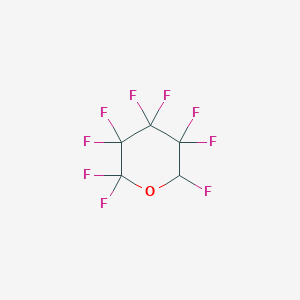
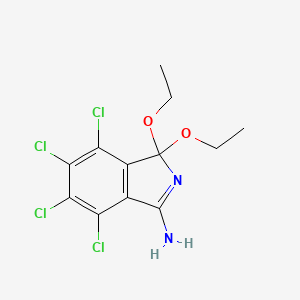
![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)

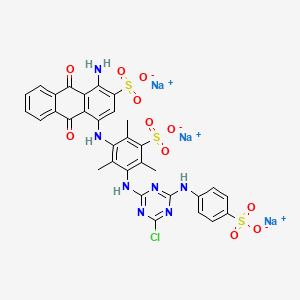
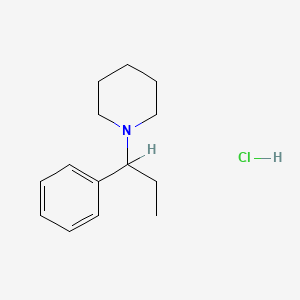
![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)

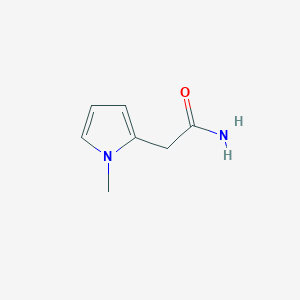
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
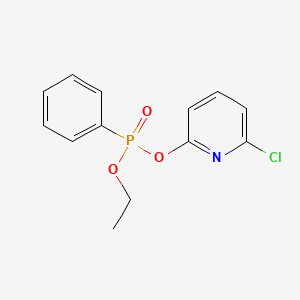
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
